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Compound of Interest

Compound Name: 6-Acetylnimbandiol

Cat. No.: B14902278 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data (NMR, IR, MS) for 6-Acetylnimbandiol is not readily

available in the public scientific literature. Therefore, this guide presents the comprehensive

spectroscopic data for Nimbin, a closely related and well-characterized nimbin-class limonoid

isolated from Azadirachta indica (Neem). This information serves as a representative example

for the spectroscopic analysis of this class of natural products.

Introduction
Nimbin-class limonoids are a group of highly oxygenated and structurally complex

tetranortriterpenoids predominantly found in the Neem tree (Azadirachta indica). These

compounds have garnered significant interest in the scientific community due to their diverse

biological activities, including anti-inflammatory, antipyretic, fungicidal, and antiseptic

properties. The structural elucidation and characterization of these molecules are paramount

for understanding their structure-activity relationships and for the development of new

therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this

process.

This technical guide provides a detailed overview of the spectroscopic data of Nimbin and

outlines the standard experimental protocols for acquiring such data.
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Spectroscopic Data of Nimbin
The following tables summarize the key spectroscopic data for Nimbin, facilitating easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H and ¹³C NMR Spectral Data of Nimbin (CDCl₃)[1]
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH),
Multiplicity (J in Hz)

1 201.62 -

2 125.98 -

3 147.59 -

4 47.77 -

5 41.52 3.71 (d, 3.3)

6 68.69 5.21 (dd, 3.0, 12.2)

7 84.58 4.06 (d, 2.9)

8 47.09 -

9 - 2.85 (m)

10 48.03 -

11 - -

12 173.66 -

13 - -

14 - -

15 87.12 5.56 (m)

16 - 2.01 (m), 2.19 (m)

17 - 3.64 (m)

18 - -

19 - -

20 126.82 -

21 139.01 7.34 (m)

22 110.49 6.35 (m)

23 143.02 7.25 (m)
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28 174.64 -

6-OAc 170.58 -

6-OAc (CH₃) - 2.05 (s)

12-OMe 51.5 3.68 (s)

Infrared (IR) Spectroscopy Data
Table 2: Characteristic IR Absorption Bands of Nimbin[2]

Wavenumber (cm⁻¹) Intensity Assignment

2953 Strong C-H stretching (saturated)

1735 Strong C=O stretching (ester)

1685 Strong
C=C stretching (α,β-

unsaturated ketone)

1435 Medium C-H deformation

1234 Strong C-O stretching (ester)

1030 Strong C-O stretching

754 Strong C-H out-of-plane bending

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of Nimbin[2]

Ionization Mode [M+H]⁺ (m/z) Molecular Formula Calculated Mass

ESI-HRMS 541.2441 C₃₀H₃₆O₉ 541.2438

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of

nimbin-class limonoids.
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Isolation and Purification
A general workflow for the isolation of nimbin-class limonoids from Azadirachta indica seeds is

depicted in the diagram below. The process typically involves extraction with organic solvents,

followed by a series of chromatographic separations.
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Workflow for Isolation and Characterization of Nimbin-Class Limonoids
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Caption: General workflow for the isolation and characterization of natural products.
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NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The

purified compound is dissolved in a deuterated solvent, commonly deuterated chloroform

(CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Both ¹H and ¹³C NMR

spectra are acquired. For complete structural assignment, 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are essential.

IR Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. For solid

samples, the KBr pellet method is commonly employed. A small amount of the purified

compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin,

transparent pellet. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry
High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified

compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass

spectrometer. The accurate mass measurement allows for the determination of the elemental

composition and molecular formula of the compound.

Logical Relationships in Spectroscopic Analysis
The process of elucidating the structure of a natural product from its spectroscopic data follows

a logical progression, as illustrated in the diagram below.
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Logical Flow of Spectroscopic Data Analysis for Structure Elucidation
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Caption: Logical flow of spectroscopic data analysis for structure elucidation.

Conclusion
The spectroscopic data presented for Nimbin provide a valuable reference for researchers

working on the characterization of nimbin-class limonoids. The detailed experimental protocols

offer a standardized approach for obtaining high-quality spectral data, which is crucial for

accurate structure elucidation. The integrated use of NMR, IR, and MS, as outlined in this

guide, is fundamental to advancing the research and development of these promising natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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